N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(propan-2-yl)phenoxy]propanamide
Description
N-[2-(4-Fluorobenzoyl)-1-benzofuran-3-yl]-2-[4-(propan-2-yl)phenoxy]propanamide is a synthetic organic compound that features a benzofuran core, a fluorobenzoyl group, and a phenoxypropanamide moiety
Properties
Molecular Formula |
C27H24FNO4 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(4-propan-2-ylphenoxy)propanamide |
InChI |
InChI=1S/C27H24FNO4/c1-16(2)18-10-14-21(15-11-18)32-17(3)27(31)29-24-22-6-4-5-7-23(22)33-26(24)25(30)19-8-12-20(28)13-9-19/h4-17H,1-3H3,(H,29,31) |
InChI Key |
ZNYYJZBNFXWWFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-[4-(propan-2-yl)phenoxy]propanamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenoxypropanamide Moiety: The final step involves the reaction of the intermediate benzofuran derivative with 4-(propan-2-yl)phenoxypropanamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-[4-(propan-2-yl)phenoxy]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of diseases where benzofuran derivatives have shown efficacy.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for industrial purposes, including the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-[4-(propan-2-yl)phenoxy]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the benzofuran core can facilitate π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-[4-(propan-2-yl)phenoxy]propanamide
- N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-[4-(propan-2-yl)phenoxy]propanamide
Uniqueness
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-[4-(propan-2-yl)phenoxy]propanamide is unique due to the presence of the fluorobenzoyl group, which imparts distinct electronic properties and enhances its potential interactions with biological targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and stability, making it a valuable candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
